molecular formula C9H12N2O B11919692 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol

3-Amino-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B11919692
M. Wt: 164.20 g/mol
InChI Key: SZPDUASBAMXRFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol typically involves the reduction of quinoline derivatives. One common method includes the reduction of 3-nitroquinoline to 3-aminoquinoline, followed by hydrogenation to yield the tetrahydroquinoline derivative . The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydroquinolin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,6,7,8-tetrahydroquinolin-5-ol is unique due to its specific combination of an amino group and a hydroxyl group on the tetrahydroquinoline ring. This unique structure imparts distinct reactivity and stability, making it valuable for various chemical and biological applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-5,6,7,8-tetrahydroquinolin-5-ol

InChI

InChI=1S/C9H12N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3,10H2

InChI Key

SZPDUASBAMXRFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)N)O

Origin of Product

United States

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